rel-(R,S)-Formoterol

Description

BenchChem offers high-quality rel-(R,S)-Formoterol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rel-(R,S)-Formoterol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

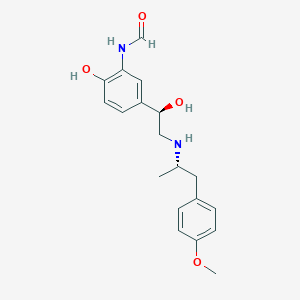

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-DJJJIMSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67346-51-4, 532414-36-1 |

Source

|

| Record name | N-(2-Hydroxy-5-((1R)-1-hydroxy-2-(((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532414361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-HYDROXY-5-((1R)-1-HYDROXY-2-(((1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97US9FRYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-(((1SR)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676M446L26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of rel-(R,S)-Formoterol

Introduction

Formoterol is a potent, long-acting β2-adrenergic agonist (LABA) renowned for its efficacy as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect stems from its ability to relax the smooth muscle in the airways.[1] The Formoterol molecule possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[2] The commercially available drug is typically a racemic mixture of the (R,R) and (S,S) enantiomers.[2][3] This guide focuses on the synthesis and characterization of rel-(R,S)-Formoterol, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into a common and effective synthetic pathway, the rationale behind key experimental choices, and the analytical techniques required to verify the structure, identity, and purity of the final compound.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the Formoterol molecule is crucial for designing a viable synthetic strategy. The primary disconnection points are the C-N bonds formed during the amine alkylation and the amide bond of the formamide group.

Caption: Retrosynthetic analysis of Formoterol.

This analysis reveals two primary building blocks: an α-bromoketone derived from a protected 4-hydroxy-3-aminopropiophenone core (Intermediate C) and a chiral amine side-chain, N-benzyl-1-(4-methoxyphenyl)-2-propylamine (Intermediate B). The synthesis converges by coupling these two fragments, followed by functional group manipulations to yield the target molecule.

Synthetic Pathway and Experimental Protocols

The following multi-step synthesis represents a robust and commonly employed route for preparing racemic Formoterol. The strategy relies on the use of benzyl groups for protection, which are stable under various reaction conditions but can be efficiently removed in the final step via catalytic hydrogenation.

Caption: Overall synthetic workflow for rel-(R,S)-Formoterol Fumarate.

Step 1: Synthesis of rac-N-Benzyl-N-[1-methyl-2-(4-methoxyphenyl)ethyl]amine (Intermediate I)

This step involves the formation of the crucial amine side-chain via reductive amination.

-

Causality: Reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds through an imine intermediate, which is then reduced in situ. Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a standard, clean, and effective method for this reduction. Methanol is an excellent solvent for both reactants and the intermediate imine.

-

Experimental Protocol:

-

To a solution of 4-methoxyphenylacetone (1.0 eq) and N-benzylamine (1.0 eq) in methanol, add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5% w/w).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 45 psi).[4]

-

Stir the mixture vigorously at room temperature overnight.

-

Monitor the reaction for the disappearance of starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product, Intermediate I, which can often be used in the next step without further purification.

-

Step 2: Synthesis of the Protected Dibenzylated Ketone Intermediate

Here, the amine side-chain (Intermediate I) is coupled with the α-bromoketone core (Intermediate II).

-

Causality: This is a classic N-alkylation reaction where the nucleophilic secondary amine attacks the electrophilic carbon bearing the bromine atom. A base, such as potassium carbonate (K₂CO₃), is required to neutralize the HBr generated during the reaction, driving it to completion. A polar aprotic solvent like Tetrahydrofuran (THF) or a ketone like Methyl Isobutyl Ketone (MIBK) is suitable for this transformation.[5]

-

Experimental Protocol:

-

Dissolve Intermediate I (1.0 eq) and 4-benzyloxy-3-nitro-α-bromopropiophenone (Intermediate II, 1.0 eq) in a suitable solvent (e.g., MIBK).

-

Add finely ground potassium carbonate (K₂CO₃, >2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir until the starting materials are consumed (monitor by TLC or HPLC).

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to obtain the crude protected dibenzylated ketone.

-

Step 3: Reduction of the Ketone

The ketone functional group is selectively reduced to a secondary alcohol, introducing the second chiral center.

-

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing ketones in the presence of other functional groups like nitro groups and benzyl ethers. It is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LAH). The reaction is typically performed in an alcoholic solvent like methanol or ethanol at a low temperature to control selectivity.

-

Experimental Protocol:

-

Dissolve the crude ketone from Step 2 in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, excess) portion-wise, maintaining the low temperature.

-

Stir the reaction for 1-2 hours at 0-5 °C, monitoring for completion by TLC.

-

Quench the reaction carefully by the slow addition of water or dilute acetic acid.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate to yield the protected amino alcohol as a mixture of diastereomers.

-

Step 4: Hydrogenolysis for Deprotection, Nitro Reduction, and Formylation

This is a multi-transformation step that concludes the synthesis of the Formoterol base.

-

Causality: Catalytic hydrogenation using Pd/C is a versatile method that accomplishes three crucial transformations simultaneously:

-

O-Debenzylation: Cleavage of the benzyl ether protecting the phenolic hydroxyl group.

-

N-Debenzylation: Cleavage of the N-benzyl group on the side-chain amine.

-

Nitro Reduction: Reduction of the aromatic nitro group to an amine. The resulting aromatic amine is then formylated. Using formic acid directly in the reaction mixture can serve as the formylating agent, often driven by heat.[6] This one-pot approach is highly efficient.

-

-

Experimental Protocol:

-

Dissolve the protected amino alcohol from Step 3 in ethanol or a mixture of formic acid and a suitable solvent.[6]

-

Add 5% Pd/C catalyst.

-

Pressurize the vessel with hydrogen (e.g., 45-50 psi) and stir at a slightly elevated temperature (e.g., 40-50 °C) overnight.[4]

-

After the reaction is complete, filter off the catalyst through Celite.

-

Evaporate the solvent. If formylation is not yet complete, the residue can be heated in formic acid.[6]

-

The resulting crude Formoterol base is then purified, typically by crystallization or chromatography, before conversion to the fumarate salt.

-

Step 5: Formation of Formoterol Fumarate Salt

The final free base is converted to its fumarate salt for improved stability, handling, and bioavailability.

-

Causality: Formoterol base is an oil or amorphous solid that can be difficult to purify and handle. Conversion to a crystalline salt, like the fumarate, provides a stable, solid form with a sharp melting point, which is essential for pharmaceutical applications. The stoichiometry is 2:1 (Formoterol:Fumaric Acid). Isopropanol and water mixtures are commonly used for this crystallization.[4][6]

-

Experimental Protocol:

-

Dissolve the purified Formoterol base (2.0 eq) in a mixture of isopropanol and water with gentle heating.[4]

-

In a separate container, dissolve fumaric acid (1.0 eq) in the same solvent system.

-

Add the fumaric acid solution to the Formoterol base solution.

-

Heat the mixture until a clear solution is obtained (e.g., 50-60 °C).[5]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with cold isopropanol and dry under vacuum at 40-45 °C.[4][6]

-

Characterization of rel-(R,S)-Formoterol Fumarate

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final product and related substances.

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., Inertsil, 150 x 4.6 mm) | Provides excellent separation for moderately polar compounds like Formoterol. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | A common reversed-phase eluent system offering good peak shape and resolution.[7] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[7] |

| Detection | UV at 214 nm | Formoterol exhibits strong UV absorbance at this wavelength, providing high sensitivity.[7] |

| Column Temp. | Ambient or 30 °C | Provides reproducible retention times. |

The method must be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.[8]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized Formoterol.

| Parameter | Typical Condition | Rationale |

| Ionization | Electrospray (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules, and Formoterol readily forms a protonated molecule [M+H]⁺ in positive mode.[9] |

| Expected Ion | m/z 345.2 | Corresponds to the [M+H]⁺ ion of the Formoterol free base (C₁₉H₂₄N₂O₄, MW = 344.4 g/mol ).[10] |

| MS/MS Fragment | m/z 327 | A common fragmentation pattern involves the loss of water from the protonated molecule.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation of the molecule.

-

¹H-NMR (in DMSO-d₆): The proton NMR spectrum will show characteristic signals for all protons in the molecule. Key signals include aromatic protons, the methoxy group singlet, the methyl group doublet on the side chain, and the formyl proton singlet.

-

¹³C-NMR (in DMSO-d₆): The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments (aromatic, aliphatic, carbonyl).

A ¹H-NMR spectrum was reported in a Russian patent, confirming the structure of the fumarate salt in deuterated dimethyl sulfoxide.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500 - 3200 | O-H, N-H | Stretching (phenolic, alcohol, amide) |

| 3000 - 2850 | C-H | Stretching (aliphatic) |

| ~1680 | C=O | Stretching (amide I) |

| 1610, 1510 | C=C | Stretching (aromatic) |

| ~1250 | C-O | Stretching (aryl ether) |

Conclusion

The synthesis of rel-(R,S)-Formoterol can be achieved through a logical and convergent pathway involving key steps such as reductive amination, N-alkylation, and sequential reduction/deprotection. The rationale for each synthetic step is grounded in fundamental organic chemistry principles, aiming for efficiency and control. The final conversion to the fumarate salt provides a stable, crystalline product suitable for pharmaceutical use. A comprehensive suite of analytical techniques, including HPLC, MS, NMR, and IR spectroscopy, is essential to validate the successful synthesis and ensure the identity, purity, and structural integrity of the final compound, meeting the rigorous standards required for drug development professionals.

References

- Gurevich, A. I., et al. (n.d.). Method for synthesis of formoterol or its derivatives. Google Patents.

- Gao, Y., et al. (2000). Formoterol process. Google Patents.

- Astra Aktiebolag. (1998). New process for preparing formoterol and related compounds. Google Patents.

- Edwards, L. D., et al. (1995). Process for preparing formoterol and related compounds. Google Patents.

-

Various Authors. (2016). Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD). Synapse. Retrieved from [Link]

- Cipla Limited. (2009). Process for the synthesis of arformoterol. Google Patents.

-

Cipla Limited. (2011). PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. European Patent Office. Retrieved from [Link]

- Astra Aktiebolag. (1992). New process for preparing formoterol and related compounds. Google Patents.

-

Jain, P. S., et al. (2016). Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Techniqu. Impactfactor.org. Retrieved from [Link]

-

Attia, K. A. M., et al. (n.d.). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. Semantic Scholar. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Formoterol. Wikipedia. Retrieved from [Link]

-

Attia, K. A. M., et al. (2019). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117173. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Formoterol. PubChem. Retrieved from [Link]

-

Musale, A., et al. (2024). Analysis of corticosteroid formulations in metered dose inhalers. European Pharmaceutical Review. Retrieved from [Link]

-

Waters Corporation. (n.d.). Streamlined Method Validation for Analysis of Formoterol Fumarate and Budesonide in Metered Dose Inhaler with Empower Method. Retrieved from [Link]

-

Agrawal, T., et al. (n.d.). Excretion profile of inhaled formoterol: distinguishing between therapeutic use and abuse in sports. Retrieved from [Link]

-

Zimmer, D., et al. (2012). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Chromatography B, 881-882, 69-77. Retrieved from [Link]

Sources

- 1. Formoterol - Wikipedia [en.wikipedia.org]

- 2. WO2009147383A1 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 3. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]

- 4. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]

- 5. US6040344A - Formoterol process - Google Patents [patents.google.com]

- 6. RU2079486C1 - Method for synthesis of formoterol or its derivatives - Google Patents [patents.google.com]

- 7. impactfactor.org [impactfactor.org]

- 8. waters.com [waters.com]

- 9. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dshs-koeln.de [dshs-koeln.de]

An In-depth Technical Guide to the Mechanism of Action of rel-(R,S)-Formoterol at the Beta-2 Adrenoceptor

Prepared by: Gemini, Senior Application Scientist

Foreword

This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning the action of formoterol, a cornerstone therapy in the management of obstructive airway diseases. As a long-acting β2-adrenergic receptor agonist (LABA), formoterol's unique pharmacological profile, characterized by both a rapid onset and a prolonged duration of action, warrants a detailed exploration. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth synthesis of its stereochemistry, receptor engagement, signal transduction, and the experimental methodologies used for its characterization. We will dissect the causality behind its efficacy, moving beyond a mere description of its effects to an expert analysis of its function.

Introduction: The Clinical and Chemical Context of Formoterol

Formoterol is a highly potent and selective β2-adrenoceptor agonist widely prescribed for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its clinical utility is defined by a unique combination of rapid bronchodilation, comparable to short-acting β2-agonists (SABAs) like salbutamol, and a sustained therapeutic effect lasting up to 12 hours.[2][4][5] This dual-action profile makes it suitable for both maintenance therapy and, in some contexts, as-needed relief.[2] Understanding the precise mechanism of action is critical not only for optimizing its current use but also for designing next-generation respiratory therapeutics.

Formoterol is administered clinically as a racemic mixture, rel-(R,S)-Formoterol, which contains a 1:1 ratio of its (R,R)- and (S,S)-enantiomers.[3][6][7] As we will explore, the stereochemistry of formoterol is fundamental to its pharmacological activity, with one enantiomer being predominantly responsible for the therapeutic effect.

The Stereochemistry of Formoterol

The formoterol molecule possesses two chiral centers, giving rise to four possible stereoisomers. The commercial drug is a racemate of the (R,R)- and (S,S)-enantiomers.[6][8] Pharmacological studies have unequivocally demonstrated that the bronchodilatory activity resides almost exclusively with the (R,R)-enantiomer.[6][9] The (S,S)-enantiomer is substantially less potent, with some studies showing it to be over 1,000 times less active than its (R,R)-counterpart at the β2-adrenoceptor.[9] This stereoselectivity is a classic example of the three-dimensional specificity of drug-receptor interactions.

Caption: Chemical structures of (R,R)- and (S,S)-Formoterol enantiomers.

The Target: Beta-2 Adrenergic Receptor (β2-AR)

The β2-adrenoceptor is a class A G-protein coupled receptor (GPCR), a member of the seven-transmembrane receptor superfamily.[10][11] In humans, it is encoded by the ADRB2 gene on chromosome 5.[10][11] These receptors are densely expressed on the surface of airway smooth muscle cells, making them a prime target for bronchodilator drugs.[11] Upon activation by an agonist, the β2-AR undergoes a conformational change that initiates a downstream signaling cascade, ultimately leading to smooth muscle relaxation.[12][13]

Receptor Engagement: A Tale of Affinity, Efficacy, and Duration

The interaction of formoterol with the β2-AR is multifaceted, explaining both its high potency and its uniquely long duration of action.

High-Affinity Binding and Agonism

(R,R)-Formoterol is a full agonist at the β2-AR, meaning it binds to the receptor and elicits a maximal physiological response. It exhibits very high affinity for the receptor, which contributes to its high potency.[1][14] The binding event induces a conformational shift in the receptor, facilitating its coupling to the stimulatory G-protein, Gs.[12]

The "Membrane Depot" Hypothesis for Long Duration of Action

Unlike the hydrophilic SABA salbutamol, formoterol is moderately lipophilic.[3][11] This property is central to its long duration of action and is explained by the "membrane depot" or "microkinetics" model.[1][10][11]

-

Partitioning into the Lipid Bilayer: After inhalation, formoterol molecules rapidly partition into the lipid bilayer of the airway smooth muscle cell membranes.[5][11]

-

Creation of a Local Depot: This creates a high local concentration of the drug in close proximity to the β2-adrenoceptors embedded within the membrane.[11]

-

Leaching and Receptor Activation: From this depot, formoterol molecules progressively leach out to bind to the active site of the β2-AR, providing sustained receptor stimulation over many hours.[3][11]

This mechanism allows formoterol to remain at its site of action long after its systemic concentration has declined.[1]

Caption: The membrane depot model for formoterol's long duration of action.

Intracellular Signal Transduction

Activation of the β2-AR by formoterol initiates a well-characterized signaling cascade that is the direct cause of its bronchodilatory effect.

The Canonical Gs-cAMP-PKA Pathway

The primary signaling pathway for the β2-AR is mediated by the heterotrimeric G-protein Gs (stimulatory G-protein).[12][15][16]

-

G-Protein Activation: Agonist-bound β2-AR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of Gs (Gαs).[17]

-

Adenylyl Cyclase Activation: The activated GTP-bound Gαs dissociates from the βγ-subunits and activates the enzyme adenylyl cyclase.[12][18][19]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP).[13][18][20]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[16][20]

-

Phosphorylation and Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to:

The cumulative effect of these events is the relaxation of airway smooth muscle, resulting in bronchodilation.[13][20]

Caption: The canonical Gs-cAMP-PKA signaling cascade initiated by formoterol.

Alternative and Biased Signaling

While the Gs-cAMP pathway is dominant, research indicates that β2-AR signaling is more complex. The receptor can also couple to the inhibitory G-protein (Gi) and can signal through β-arrestin-dependent, G-protein-independent pathways.[21][22] The concept of "biased agonism," where a ligand preferentially activates one pathway over another, is an active area of research aiming to develop drugs with improved therapeutic profiles and fewer side effects, such as receptor desensitization (tachyphylaxis).[22][23][24]

Pharmacological Profile: A Quantitative Summary

The distinct clinical effects of formoterol are underpinned by its quantitative pharmacological parameters.

| Parameter | Ligand | Value | Species/System | Reference |

| Binding Affinity (pKi) | (R,R)-Formoterol | 8.2 ± 0.09 | Human Bronchial Membranes (β2) | [14] |

| (R,R)-Formoterol | 6.25 ± 0.06 | Human Heart Membranes (β1) | [14] | |

| Functional Potency (pD2) | (R,R)-Formoterol | 8.9 ± 0.03 | Guinea Pig Tracheal Spirals | [14] |

| Receptor State Affinity (pKh) | (R,R)-Formoterol | 9.6 ± 0.4 | Human Bronchial Membranes (High-affinity state) | [14] |

| Onset of Action | Formoterol | 2-3 minutes | Clinical Studies | [2][19] |

| Duration of Action | Formoterol | ~12 hours | Clinical Studies | [1][2] |

pKi = -log(Ki); pD2 = -log(EC50); pKh = -log(Kh, high-affinity state dissociation constant). Higher values indicate greater affinity/potency.

Experimental Methodologies for Characterization

The elucidation of formoterol's mechanism of action relies on a suite of robust in vitro and ex vivo assays. The causality behind experimental choices is to build a comprehensive profile, from molecular interaction to tissue-level function.

Protocol: Radioligand Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of formoterol enantiomers for the β2-AR.

-

Rationale: This assay directly measures the interaction between the test compound and the receptor target. A radiolabeled ligand with known high affinity for the receptor is used as a probe.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human β2-AR (e.g., HEK293 or CHO cells) or from relevant tissue (e.g., human lung).

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. The magnesium ions are crucial for maintaining the high-affinity state of the receptor.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a β2-AR radioligand (e.g., [125I]-Iodocyanopindolol), and varying concentrations of unlabeled test compound (formoterol enantiomers).

-

Equilibration: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes (and thus the bound radioligand).

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Protocol: cAMP Accumulation Functional Assay

-

Objective: To measure the potency (EC50) and efficacy (Emax) of formoterol as a functional agonist.

-

Rationale: Since cAMP is the key second messenger for β2-AR signaling, quantifying its production provides a direct measure of functional receptor activation.

-

Methodology:

-

Cell Culture: Plate cells expressing the β2-AR (e.g., CHO-β2) in a 96-well plate and grow to near confluency.

-

Pre-incubation: Aspirate the growth medium and pre-incubate the cells for 30 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX). The PDE inhibitor is critical to prevent the degradation of newly synthesized cAMP, thus amplifying the signal.

-

Stimulation: Add varying concentrations of formoterol (or other agonists) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and quantify the amount of accumulated intracellular cAMP. This is typically done using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA kit, which provides high sensitivity and throughput.

-

Data Analysis: Plot the cAMP concentration (or HTRF ratio) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Clinical and Safety Considerations

While highly effective, the use of formoterol, like other LABAs, requires careful consideration. Monotherapy with LABAs increases the risk of asthma-related adverse events.[25] Therefore, for the treatment of asthma, formoterol should be used only in combination with an inhaled corticosteroid (ICS).[25] This combination therapy addresses both the bronchoconstriction and the underlying inflammation characteristic of asthma.

Conclusion

The mechanism of action of rel-(R,S)-Formoterol is a sophisticated interplay of stereoselective pharmacology, unique membrane kinetics, and efficient signal transduction. The therapeutic efficacy is driven almost entirely by the (R,R)-enantiomer, which acts as a potent, full agonist at the β2-adrenoceptor. Its hallmark long duration of action is not due to slow receptor dissociation but rather to the formation of a membrane depot, allowing for sustained receptor activation. This activation triggers the canonical Gs-cAMP-PKA pathway, leading to a cascade of events that culminate in profound and lasting airway smooth muscle relaxation. A thorough understanding of this mechanism, from the molecular level to tissue-level response, is essential for the drug development professionals and researchers working to combat obstructive airway diseases.

References

-

Anderson, G. P. (1993). Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator. Life sciences, 52(26), 2145–2160. [Link]

-

Teschemacher, A. G., & Lemoine, H. (1999). Kinetic analysis of drug-receptor interactions of long-acting beta2 sympathomimetics in isolated receptor membranes: evidence against prolonged effects of salmeterol and formoterol on receptor-coupled adenylyl cyclase. The Journal of pharmacology and experimental therapeutics, 288(3), 1084–1092. [Link]

-

Drugs.com. (2025). Formoterol Monograph for Professionals. [Link]

-

Kim, E. H., et al. (2019). β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway. In Vitro Cellular & Developmental Biology - Animal, 55(4), 285-292. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Formoterol Fumarate? [Link]

-

Martin, B. T., & Insel, P. A. (2003). Novel beta2-adrenergic receptor signaling pathways. The Journal of allergy and clinical immunology, 111(2), 263-270. [Link]

-

IIP Series. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. [Link]

-

Wikipedia. (n.d.). Beta-2 adrenergic receptor. [Link]

-

Trofast, J., et al. (1991). Steric aspects of agonism and antagonism at beta-adrenoceptors: synthesis of and pharmacological experiments with the enantiomers of formoterol and their diastereomers. Chirality, 3(6), 443-450. [Link]

-

Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 89(8), 650-659. [Link]

-

Faulds, D., et al. (1997). Formoterol. An update of its pharmacological properties and therapeutic efficacy in the management of asthma. Drugs, 54(2), 273-298. [Link]

-

Johnson, M. (1995). Pharmacology of long-acting beta-agonists. Annals of allergy, asthma & immunology, 75(3), 177-183. [Link]

-

Naline, E., et al. (1997). Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. European journal of pharmacology, 324(2-3), 203-212. [Link]

-

He-Info. (2023). #formoterol | Uses, Dosage, Side Effects & Mechanism | Oxeze, Foradil. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Formoterol. PubChem Compound Database. [Link]

-

Donohue, J. F. (2010). Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease. International journal of chronic obstructive pulmonary disease, 5, 223–232. [Link]

-

Jeppsson, A. B., et al. (1999). The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus. Pulmonary pharmacology & therapeutics, 12(6), 389-395. [Link]

-

Salmas, R. E., et al. (2017). Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists. Molecular pharmacology, 92(1), 11-25. [Link]

-

Parinandi, N. L., & Gadek, J. E. (2019). The β2-adrenergic receptor-ROS signaling axis: an overlooked component of β2AR function?. Redox biology, 28, 101348. [Link]

-

U.S. Food and Drug Administration. (2001). Pharmacology Review(s) for NDA 21-347. [Link]

-

Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of immunology (Baltimore, Md. : 1950), 192(12), 5495–5501. [Link]

-

Chen, Y. T., et al. (2022). Formoterol Acting via β2-Adrenoreceptor Restores Mitochondrial Dysfunction Caused by Parkinson’s Disease-Related UQCRC1 Mutation and Improves Mitochondrial Homeostasis Including Dynamic and Transport. International Journal of Molecular Sciences, 23(19), 11116. [Link]

-

U.S. Food and Drug Administration. (2006). Clinical Pharmacology Biopharmaceutics Review(s) for NDA 22-007. [Link]

-

ResearchGate. (n.d.). The stereochemical configurations of (R,R)- and (S,S)-formoterols along with that of the natural agonist, R-Epinephrine. [Link]

-

Delmotte, P., & Sanderson, M. J. (2010). Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells. American journal of respiratory cell and molecular biology, 42(3), 373–381. [Link]

-

Szafranski, W., et al. (2002). Formoterol: a review of its use in chronic obstructive pulmonary disease. BioDrugs, 16(5), 379-393. [Link]

-

ScienceDirect. (n.d.). Beta2-Adrenergic Agonist. [Link]

-

Al-Garawi, A. A., et al. (2023). Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus. ACS Pharmacology & Translational Science, 6(7), 1085-1097. [Link]

-

ResearchGate. (n.d.). Precise mechanism of formoterol on restoration of corticosteroid... [Link]

-

Gentry, P. R., et al. (2022). β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. British journal of pharmacology, 179(12), 3020–3036. [Link]

-

O'Donnell, J., & Wenzel, S. (2025). Beta2-Receptor Agonists and Antagonists. StatPearls. [Link]

-

Johnson, M. (2001). Beta2-adrenoceptors: mechanisms of action of beta2-agonists. Paediatric respiratory reviews, 2(1), 57-62. [Link]

-

Johnson, M. (2002). The β -Adrenoceptor. American Journal of Respiratory and Critical Care Medicine, 165(9), 1203-1210. [Link]

-

Wikipedia. (n.d.). Beta2-adrenergic agonist. [Link]

-

Hostrup, M., et al. (2019). Beta2 -adrenergic ligand racemic formoterol exhibits enantioselective disposition in blood and skeletal muscle of humans, and elicits myocellular PKA signaling at therapeutic inhaled doses. Drug testing and analysis, 11(7), 1048-1056. [Link]

-

Clark, R. B., et al. (2021). Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis. Proceedings of the National Academy of Sciences of the United States of America, 118(46), e2111393118. [Link]

-

World Anti-Doping Agency. (n.d.). Beta2-agonists: modes of action and new tools for their detection. [Link]

-

USF Health. (2021). Biased β-Agonists May Provide Better Control Of Asthma And Other Obstructive Lung Diseases Drug Discovery Study Shows. [Link]

Sources

- 1. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formoterol. An update of its pharmacological properties and therapeutic efficacy in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta2-adrenoceptors: mechanisms of action of beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 14. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The β2-adrenergic receptor-ROS signaling axis: an overlooked component of β2AR function? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Beta2-adrenergic agonist [medbox.iiab.me]

- 21. ahajournals.org [ahajournals.org]

- 22. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Biased β-Agonists May Provide Better Control Of Asthma And Other Obstructive Lung Diseases Drug Discovery Study Shows [drugdiscoveryonline.com]

- 25. drugs.com [drugs.com]

Navigating the Metabolic Fate of rel-(R,S)-Formoterol: An In-Depth Technical Guide to In Vitro Studies

Abstract

This technical guide provides a comprehensive exploration of the in vitro metabolic pathways of rel-(R,S)-Formoterol, a potent long-acting β2-adrenoceptor agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies for elucidating the biotransformation of this critical respiratory therapeutic. We will dissect the primary Phase I and Phase II metabolic routes, identify the key enzymatic players, and present detailed protocols for robust and reproducible in vitro analysis. By integrating established scientific principles with actionable experimental design, this guide serves as an essential resource for understanding the metabolic clearance and potential drug-drug interaction profile of formoterol.

Introduction: Formoterol and the Imperative of Metabolic Profiling

Formoterol is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), valued for its rapid onset and prolonged bronchodilation.[1] It is administered clinically as a racemate, the rel-(R,S)-Formoterol, which is a 1:1 mixture of the (R,R)- and (S,S)-enantiomers. The pharmacological activity resides primarily in the (R,R)-enantiomer, making the study of its stereoselective metabolism crucial for a complete understanding of its pharmacokinetics and pharmacodynamics.

Understanding the metabolic fate of a drug is a non-negotiable aspect of modern drug development. In vitro metabolism studies, utilizing systems that replicate the enzymatic environment of the liver, are the first line of investigation. These studies are paramount for:

-

Identifying Major Metabolites: Determining the chemical structures of compounds formed from the parent drug.

-

Elucidating Metabolic Pathways: Mapping the enzymatic reactions that the drug undergoes.

-

Reaction Phenotyping: Identifying the specific enzyme isoforms (e.g., Cytochrome P450s, UGTs) responsible for metabolism. This is critical for predicting potential drug-drug interactions (DDIs).

-

Predicting In Vivo Clearance: Using in vitro data to model how quickly the drug will be eliminated from the body.

This guide will focus on the two principal metabolic pathways that govern the in vitro biotransformation of formoterol: Phase I O-demethylation and Phase II glucuronidation .

Foundational Concepts in In Vitro Metabolism

To accurately investigate formoterol's metabolism, a robust in vitro system is required. Human liver microsomes (HLM) are a widely used and effective tool.[1] HLMs are vesicles of the endoplasmic reticulum, prepared from liver tissue, that contain a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.

-

Phase I Metabolism: These are typically oxidation, reduction, or hydrolysis reactions that introduce or expose functional groups on the drug molecule. For formoterol, the key Phase I reaction is O-demethylation , catalyzed by CYP enzymes. These reactions require the essential cofactor NADPH to facilitate the transfer of electrons.

-

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite, significantly increasing its water solubility and facilitating its excretion. For formoterol, the predominant Phase II pathway is glucuronidation , where glucuronic acid is attached to the drug. This reaction is catalyzed by UGT enzymes and requires the cofactor UDP-glucuronic acid (UDPGA) .

Experimental Design: A Framework for Studying Formoterol Metabolism

A successful in vitro metabolism study hinges on meticulous experimental design. The choice of in vitro system, reaction conditions, and analytical methods must be carefully considered to generate reliable and translatable data.

In Vitro System of Choice: Human Liver Microsomes (HLM)

HLMs are the preferred system for initial metabolic pathway identification and enzyme kinetics for formoterol due to their high concentration of both CYP and UGT enzymes and their commercial availability. They provide a cost-effective and high-throughput-compatible model of hepatic metabolism.

Detailed Experimental Protocol for Formoterol Metabolism in HLM

This protocol outlines the steps for assessing both Phase I (O-demethylation) and Phase II (glucuronidation) metabolism of rel-(R,S)-Formoterol.

Materials:

-

rel-(R,S)-Formoterol fumarate

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Brij-58 (for UGT assays)

-

Acetonitrile (ACN) or Methanol (for reaction termination)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., Formoterol-d6)

Protocol Steps:

-

Preparation of Reagents:

-

Prepare stock solutions of formoterol in a suitable solvent (e.g., methanol or DMSO).

-

Prepare working solutions of cofactors (NADPH and UDPGA) in buffer.

-

Thaw HLM on ice immediately before use. Dilute to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.

-

-

Incubation Setup (Example for a 250 µL final volume):

-

In a microcentrifuge tube, combine:

-

For UGT activity: Add Brij-58 (0.1 mg per mg of microsomal protein) and pre-incubate for 30 minutes at room temperature to activate the UGT enzymes.[2]

-

-

Initiation of Reactions:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

To initiate Phase I reactions, add the NADPH solution (final concentration ~1 mM).

-

To initiate Phase II reactions, add the UDPGA solution (final concentration ~3 mM).[2]

-

For studying both pathways simultaneously, add both NADPH and UDPGA.

-

-

Control Incubations (Essential for data integrity):

-

Negative Control (- Cofactor): Replace the cofactor solution with buffer to ensure the observed metabolism is cofactor-dependent.

-

Blank Control (- Substrate): Replace the formoterol solution with buffer to check for interfering peaks from the matrix.

-

Time Zero (T0) Control: Terminate the reaction immediately after adding the cofactors to determine the baseline concentration.

-

-

Incubation and Termination:

-

Incubate the reaction mixtures in a shaking water bath at 37°C. The incubation time will depend on the metabolic stability of formoterol but a typical duration for kinetic studies is 60 minutes.[2]

-

Terminate the reactions by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard. This step precipitates the proteins.

-

-

Sample Processing and Analysis:

-

Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method for the quantification of remaining formoterol and the formed metabolites.

-

The Metabolic Pathways of rel-(R,S)-Formoterol

Based on in vitro studies, formoterol is metabolized via two primary, competing pathways: O-demethylation and direct glucuronidation.

Phase I Metabolism: O-Demethylation

The initial step in the Phase I metabolism of formoterol involves the O-demethylation of the 4-methoxyphenyl group, a reaction catalyzed by several cytochrome P450 enzymes. This results in the formation of a phenolic metabolite.

-

Key Enzymes: In vitro studies have implicated several CYP isoforms in this process, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6 .[1] The relative contribution of each of these enzymes can vary between individuals due to genetic polymorphisms.

Phase II Metabolism: Direct Glucuronidation

A significant portion of formoterol undergoes direct conjugation with glucuronic acid at its phenolic hydroxyl group.[1][3] This pathway is a major route of elimination for formoterol and exhibits notable stereoselectivity.

-

Key Enzymes: A number of UDP-glucuronosyltransferase isoenzymes are involved in the glucuronidation of formoterol, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15 .[1]

-

Stereoselectivity: In vitro studies using human liver microsomes have demonstrated that the glucuronidation of formoterol is stereoselective. The inactive (S,S)-enantiomer is glucuronidated more than two times faster than the active (R,R)-enantiomer .[3] This difference is primarily due to a higher Vmax for the (S,S)-enantiomer, indicating a more efficient catalytic process.[3] This stereoselectivity in metabolism can contribute to the variability in the duration of the bronchodilatory effect observed among patients.[3]

Quantitative Analysis and Data Interpretation

The analysis of samples from in vitro metabolism studies is predominantly carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers the high sensitivity and selectivity required to quantify the low concentrations of formoterol and its metabolites.

Data Presentation

The results of in vitro metabolism studies are typically summarized to provide a clear overview of the metabolic profile.

Table 1: Summary of In Vitro Metabolites of rel-(R,S)-Formoterol

| Metabolite | Metabolic Pathway | Key Enzymes Involved | Comments |

| O-Demethylated Formoterol | Phase I Oxidation | CYP2D6, CYP2C19, CYP2C9, CYP2A6[1] | A primary oxidative metabolite. |

| Formoterol Glucuronide | Phase II Conjugation | UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15[1] | Major metabolic pathway. Exhibits significant stereoselectivity, with the (S,S)-enantiomer being metabolized faster.[3] |

Interpretation of Results

-

Metabolic Stability: The rate of disappearance of the parent drug (formoterol) over time provides an estimate of its intrinsic clearance. This data can be used in predictive models to estimate the in vivo hepatic clearance.

-

Metabolite Identification: The detection and structural confirmation of metabolites like O-demethylated formoterol and formoterol glucuronide confirm the primary metabolic pathways.

-

Enzyme Contribution: By using specific chemical inhibitors for CYP or UGT isoforms, or by using recombinant enzymes, the relative contribution of each enzyme to the overall metabolism of formoterol can be determined. This is crucial for predicting which co-administered drugs might interfere with formoterol's clearance. For example, a potent inhibitor of CYP2D6 could potentially increase the plasma concentrations of formoterol in individuals where this pathway is significant.

Conclusion

The in vitro metabolism of rel-(R,S)-Formoterol is characterized by two main pathways: O-demethylation mediated by CYP450 enzymes and a predominant, stereoselective direct glucuronidation pathway catalyzed by UGT enzymes. The faster glucuronidation of the inactive (S,S)-enantiomer is a key finding with potential clinical implications. The experimental framework and protocols detailed in this guide provide a robust foundation for researchers to investigate the biotransformation of formoterol and other xenobiotics. A thorough understanding of these metabolic pathways is fundamental for the safe and effective development and clinical use of this important therapeutic agent.

References

-

Zhang, M., Fawcett, J. P., Kennedy, J. M., & Shaw, J. P. (2000). Stereoselective glucuronidation of formoterol by human liver microsomes. British journal of clinical pharmacology, 49(2), 152–157. [Link]

-

Zhang, M., Fawcett, J. P., Kennedy, J. M., & Shaw, J. P. (2000). Stereoselective glucuronidation of formoterol by human liver microsomes. British journal of clinical pharmacology, 49(2), 152–157. [Link]

-

Mazzarino, M., de la Torre, X., Fiacco, I., Pompei, C., Calabrese, F., & Botrè, F. (2013). A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: application to the characterization of the metabolic profile and stability of formoterol in urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 931, 75–83. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3410, Formoterol. [Link]

Sources

- 1. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A simplified procedure for the analysis of formoterol in human urine by liquid chromatography-electrospray tandem mass spectrometry: application to the characterization of the metabolic profile and stability of formoterol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective glucuronidation of formoterol by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthetic history of formoterol stereoisomers

An In-depth Technical Guide to the Discovery and Synthetic History of Formoterol Stereoisomers

The management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD) was significantly advanced by the development of β₂-adrenergic receptor agonists. While early short-acting β₂-agonists (SABAs) like salbutamol provided rapid relief, their limited duration of action (4-6 hours) necessitated frequent dosing and offered inadequate control of nocturnal symptoms[1]. This clinical gap spurred the search for long-acting β₂-agonists (LABAs) that could provide sustained bronchodilation.

Initial Discovery and Development

Formoterol, also known as eformoterol, emerged from this research landscape. It was first described in a 1972 Japanese patent application by scientists at Yamanouchi Pharmaceutical Co., Ltd.[2][3]. What distinguished formoterol was its unique combination of a rapid onset of action, comparable to SABAs, and a prolonged duration of effect lasting up to 12 hours[1][4][5]. This dual characteristic made it a valuable therapeutic agent, and it was subsequently patented in 1972 and approved for medical use in 1998[1]. It is commercially available as a single agent (e.g., Foradil, Perforomist) and in combination with inhaled corticosteroids like budesonide (Symbicort) and mometasone (Dulera)[1][6][7].

The Critical Role of Chirality

Like many synthetic pharmaceuticals, formoterol is a chiral molecule. Its structure contains two stereogenic centers, meaning it can exist as four distinct stereoisomers[8][9][10]. The initial commercial product, and the form still widely used, is a racemate—specifically, a 50:50 mixture of the (R,R)- and (S,S)-enantiomers[5][11][12].

The profound impact of stereochemistry on pharmacological activity is a central theme in drug development. Chiral biomolecules, such as receptors and enzymes, often interact differently with the various enantiomers of a drug, leading to significant disparities in efficacy, metabolism, and toxicity[13]. As research delved into the properties of formoterol's individual isomers, it became clear that its therapeutic effects were not equally distributed between the two enantiomers present in the racemic mixture.

The Four Stereoisomers of Formoterol: A Tale of Differential Pharmacology

The two chiral carbons in the formoterol molecule give rise to two pairs of enantiomers: ((R,R)/(S,S)) and ((R,S)/(S,R)). The therapeutic and synthetic focus has overwhelmingly been on the (R,R) and (S,S) pair, which constitute the racemic drug.

The (R,R)-Enantiomer: The Eutomer

Subsequent pharmacological investigations revealed that the (R,R)-enantiomer is the eutomer—the isomer possessing the desired therapeutic activity. Studies demonstrated that (R,R)-formoterol is an extremely potent, full agonist at the β₂-adrenoceptor and is responsible for the molecule's bronchodilatory effects[11]. In fact, the (R,R)-isomer exhibits approximately 1000-fold greater binding affinity and potency at the human β₂-adrenoceptor than its (S,S)-counterpart[8][14][15]. The bronchodilating effect of racemic formoterol resides almost exclusively with the (R,R)-enantiomer[16][17][18]. This highly active isomer was later developed as a single-enantiomer drug, arformoterol[19][20].

Upon inhalation, (R,R)-formoterol binds to β₂-adrenergic receptors on the surface of airway smooth muscle cells. This interaction activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to increase the production of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.

The (S,S)-Enantiomer: The Distomer

The (S,S)-enantiomer, or distomer, is largely inactive as a bronchodilator, being over 1,000 times less potent than (R,R)-formoterol[14][16]. While some studies have concluded that (S,S)-formoterol does not exert contractile effects or antagonize the relaxant effects of the (R,R)-enantiomer[16][18], other research suggests it may not be entirely inert. For instance, some findings indicate that the (S,S)-isomer may exaggerate contractions to high concentrations of carbachol and could potentially antagonize the actions of (R,R)-formoterol[14]. Furthermore, the minimum lethal intravenous dose in animal models was found to be lower for (S,S)-formoterol than for the (R,R)-isomer, suggesting a toxicity profile not related to β₂-adrenoceptor binding[14].

Data Summary: Pharmacological Properties of Formoterol Stereoisomers

The distinct pharmacological profiles of the formoterol enantiomers underscore the importance of stereochemistry in drug action.

| Stereoisomer | Role | Relative β₂-Receptor Affinity (vs. (S,S)) | Primary Effect |

| (R,R)-Formoterol | Eutomer | ~1000x | Potent bronchodilation[8][14][15] |

| (S,S)-Formoterol | Distomer | 1x | Ineffective as a bronchodilator[14][16] |

| (R,R/S,S)-Formoterol | Racemate | - | Bronchodilation (activity due to (R,R)-isomer)[17] |

Synthetic Pathways: From Racemates to Enantiopure (R,R)-Formoterol

The history of formoterol synthesis reflects the broader evolution of pharmaceutical chemistry, moving from the production of racemic mixtures to highly efficient, stereoselective syntheses of single enantiomers.

Early Synthetic Strategies and Classical Resolution

Initial syntheses of formoterol produced the racemic (R,R/S,S) mixture[2]. These routes often involved the nucleophilic substitution reaction of an amine with a bromoketone intermediate. However, the true challenge lay in separating the enantiomers.

One of the first successful, albeit low-yielding, methods for isolating the pure enantiomers was classical resolution using a chiral resolving agent. This process relies on the formation of diastereomeric salts that have different physical properties (e.g., solubility), allowing for their separation by crystallization.

-

Rationale: Racemic formoterol is treated with an enantiopure chiral acid, such as (+)-tartaric acid. This reaction forms two diastereomeric salts: ((R,R)-formoterol)-(+)-tartrate and ((S,S)-formoterol)-(+)-tartrate. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent, enabling one to be selectively crystallized.

-

Limitations: This method was inefficient, with reported yields for the desired (R,R)-isomer as low as 5%[4][15]. The process often required multiple tedious recrystallizations to achieve high optical purity, making it unsuitable for large-scale industrial production[2].

The Convergent Synthetic Paradigm

The development of a practical, large-scale synthesis for enantiopure (R,R)-formoterol required a more sophisticated approach. The most successful strategy has been a convergent synthesis, where the molecule is disconnected into two key chiral building blocks that are synthesized separately and then combined in a later step.

A logical retrosynthetic disconnection of (R,R)-formoterol breaks the bond between the nitrogen atom and the benzylic carbon. This approach identifies two primary chiral synthons:

-

An (R)-configured chiral amine (specifically, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine).

-

An (R)-configured chiral epoxide (specifically, (R)-4-benzyloxy-3-formamidostyrene oxide).

This modular strategy allows for the independent, stereocontrolled synthesis of each half of the molecule, with the chirality being established and purified in earlier, simpler steps.

Key Stereoselective Syntheses of (R,R)-Formoterol (Arformoterol)

Several elegant methods have been developed to produce the required chiral building blocks with high enantiomeric purity.

One of the most efficient methods for establishing the stereocenter on the epoxide precursor is through the asymmetric reduction of a prochiral bromoketone. This approach yields a chiral bromohydrin, which is then converted to the epoxide.

-

Causality and Experimental Choice: The Corey-Itsuno reduction, using a chiral oxazaborolidine catalyst, is a powerful tool for the enantioselective reduction of ketones. The catalyst, derived from a chiral amino alcohol like (1R, 2S)-1-amino-2-indanol, creates a chiral environment around the ketone's carbonyl group. It coordinates with both the borane reducing agent and the ketone, forcing the hydride to be delivered to one specific face of the carbonyl, thus producing one enantiomer of the alcohol in high excess[4][15][21][22]. This catalytic approach is highly efficient, requiring only a small amount of the chiral catalyst, making it cost-effective for industrial scale-up[23].

-

Detailed Experimental Protocol (Conceptual Outline):

-

Catalyst Preparation: The oxazaborolidine catalyst is prepared by reacting (1R, 2S)-1-amino-2-indanol with a borane source.

-

Reduction Reaction: The prochiral bromoketone precursor (e.g., 2-bromo-1-(4-benzyloxy-3-nitrophenyl)ethanone) is dissolved in an aprotic solvent like tetrahydrofuran (THF).

-

Catalyst Addition: A catalytic amount (e.g., 5-10 mol%) of the pre-formed oxazaborolidine catalyst is added to the solution.

-

Borane Addition: A borane source, such as borane-dimethyl sulfide (BMS) or N,N-diethylaniline-borane (DEANB), is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature)[11].

-

Quenching and Workup: After the reaction is complete, it is carefully quenched with a protic solvent like methanol. Standard aqueous workup and extraction are performed to isolate the crude chiral bromohydrin.

-

Purification: The product is purified, often by crystallization, to yield the enantiomerically enriched (R)-bromohydrin with high enantiomeric excess (ee >98%)[23].

-

Epoxide Formation: The purified bromohydrin is treated with a base (e.g., potassium carbonate) to facilitate intramolecular cyclization to the desired (R)-epoxide.

-

The second key component, the enantiopure (R)-amine, is typically prepared by classical resolution of a racemic amine.

-

Causality and Experimental Choice: While asymmetric reductive amination methods exist, resolution via diastereomeric salt formation remains a robust and scalable method for producing amines of very high optical purity. Chiral acids like L-(+)-mandelic acid are chosen because they are readily available in high enantiopurity and tend to form well-defined, crystalline salts with amines. The differing crystal lattice energies of the two diastereomeric salts ((R)-amine-L-mandelate and (S)-amine-L-mandelate) lead to different solubilities, allowing for efficient separation[15][24].

-

Detailed Experimental Protocol (Conceptual Outline):

-

Racemic Amine Synthesis: The racemic amine is first synthesized, for example, by reductive amination of 1-(4-methoxyphenyl)-2-propanone with benzylamine[11].

-

Salt Formation: The racemic amine is dissolved in a suitable solvent, such as methanol or ethanol. A stoichiometric amount of L-(+)-mandelic acid is added to the solution.

-

Crystallization: The solution is allowed to cool, or the solvent is partially evaporated, to induce crystallization. One diastereomeric salt will preferentially crystallize out of the solution.

-

Isolation and Purification: The crystals are isolated by filtration. They may be recrystallized one or more times to enhance diastereomeric purity.

-

Liberation of Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to neutralize the mandelic acid and liberate the free (R)-amine, which is then extracted into an organic solvent.

-

The Development of Arformoterol: The Single-Isomer Drug

The successful development of scalable stereoselective syntheses paved the way for the commercialization of the pure (R,R)-enantiomer of formoterol, marketed as arformoterol tartrate (Brovana)[25].

Rationale for the "Chiral Switch"

The development of arformoterol by Sepracor (now Sunovion Pharmaceuticals) represents a classic "chiral switch"—the market introduction of a single-enantiomer version of a previously marketed racemic drug[8][20]. The primary rationale was based on the principle of removing the "isomeric ballast" of the inactive (S,S)-distomer. The hypothesis was that administering only the active eutomer could potentially lead to an improved therapeutic index by reducing the potential for off-target effects, different metabolic pathways, or unforeseen antagonistic properties associated with the distomer[14].

Clinical Development and Approval

Arformoterol underwent extensive preclinical and clinical development throughout the late 1990s and early 2000s[11][20]. Phase III trials began in 2001, focusing on its use in COPD[20]. The U.S. Food and Drug Administration (FDA) approved Arformoterol Tartrate Inhalation Solution on October 6, 2006, for the long-term maintenance treatment of bronchoconstriction in patients with COPD, including chronic bronchitis and emphysema[26].

Comparative Clinical Perspectives

While arformoterol successfully isolated the active component of racemic formoterol, the clinical benefit of this switch over the racemate remains a subject of discussion. Studies have confirmed that the bronchodilatory effects of the racemate are indeed provided by the (R,R)-enantiomer[17]. Some comparative analyses suggest that, with regard to airway relaxation, the pure (R,R)-enantiomer does not offer a significant clinical advantage over an equivalent dose of the racemate[16][17]. However, other experimental models suggest that (R,R)-formoterol may induce greater relaxation of pre-contracted airways and have a greater inhibitory effect on cholinergic contractile responses compared to the racemate, speculating that the presence of the (S,S)-enantiomer might slightly impair airway relaxation[27].

Conclusion: From Discovery to Stereochemical Refinement

The journey of formoterol, from its discovery at Yamanouchi Pharmaceutical to the development of arformoterol, is a compelling narrative of modern drug development. It illustrates the progression from identifying a novel, highly effective molecule to meticulously dissecting the contributions of its individual stereoisomers. The evolution of its synthesis, from low-yield classical resolutions to highly efficient and scalable asymmetric catalytic methods, highlights the power of synthetic organic chemistry to solve critical challenges in pharmaceutical manufacturing. The story of formoterol and its stereoisomers serves as an exemplary case study for researchers and drug development professionals, demonstrating the profound interplay between pharmacology, stereochemistry, and process chemistry in delivering optimized therapeutics.

References

-

Hett, R., Fang, Q. K., Gao, Y., Hong, Y., Butler, H. T., Nie, X., & Wald, S. A. (1998). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. Organic Process Research & Development, 2(2), 96–99. [Link]

-

Handley, D. A., Senanayake, C. H., Dutczak, W., Benovic, J. L., Walle, T., Penn, R. B., Wilkinson, H. S., Tanoury, G. J., Andersson, R. G. G., Johansson, F., & Morley, J. (2002). Biological Actions of Formoterol Isomers. Pulmonary Pharmacology & Therapeutics, 15(2), 135–145. [Link]

-

Hett, R., Stare, M., & Cottens, S. (1998). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. Organic Process Research & Development, 2(6), 433. [Link]

-

Alcaide, B., Almendros, P., & Alonso, J. M. (2007). An efficient enantioselective synthesis of (R,R)-formoterol, a potent bronchodilator, using lipases. Tetrahedron: Asymmetry, 18(1), 1–5. [Link]

-

Hett, R. (1998). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol†. Organic Process Research & Development. [Link]

-

World of Molecules. (2016). Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD). [Link]

-

Katarzyna, K., & Łukasz, A. (2018). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. ResearchGate. [Link]

- Trofast, J., Osterberg, K., Kallstrom, B. L., & Waldeck, B. (1995). Process for the preparation of an optically pure enantiomer of formoterol.

- Cipla Limited. (2009). Process for the synthesis of arformoterol.

-

Synapse. (2023). Arformoterol Tartrate: Detailed Review of its Transformative R&D Success. [Link]

-

Schmidt, D., Källström, B. L., Waldeck, B., Branscheid, D., Magnussen, H., & Rabe, K. F. (2000). The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus. Naunyn-Schmiedeberg's archives of pharmacology, 361(4), 405–409. [Link]

-

Cipla Limited. (2010). PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. European Patent Office. [Link]

- Sepracor Inc. (2001). Process for preparing optically pure isomers of formoterol.

- LESAFFRE, F. J., & LEFEBVRE, R. A. (1995). Process for preparing formoterol and related compounds.

-

Taylor & Francis. (n.d.). Arformoterol – Knowledge and References. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Formoterol. [Link]

-

Adis Insight. (2003). Arformoterol. Drugs in R&D, 4(6), 392-395. [Link]

-

Blake, K. (2013). Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype. The Journal of Allergy and Clinical Immunology: In Practice, 1(4), 333–338. [Link]

-

Löfdahl, C. G., Chung, K. F., & Schmekel, B. (2005). The effect of formoterol over 24 h in patients with asthma: the role of enantiomers. Pulmonary pharmacology & therapeutics, 18(1), 29–34. [Link]

-

ResearchGate. (n.d.). Optimization of the Industrial-Scale Manufacturing Process for Arformoterol through Classical Resolution of Formoterol. [Link]

-

History of Asthma. (2016). 1970-2017: Asthma Controller Medicines. [Link]

- Bakale, R. P., & Scripko, J. G. (2000). Formoterol process.

- Cipla Limited. (2015). Process for the synthesis of arformoterol.

-

Hett, R., Fang, Q. K., Gao, Y., Hong, Y., Butler, H. T., Nie, X., & Wald, S. A. (1998). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. Organic Process Research & Development. [Link]

-

Boulton, D. W., & Fawcett, J. P. (1997). Stereoselective glucuronidation of formoterol by human liver microsomes. British journal of clinical pharmacology, 43(3), 311–314. [Link]

-

IIP Series. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. [Link]

-

Stein, S. W., & Thiel, C. G. (2017). The History of Therapeutic Aerosols: A Chronological Review. Journal of aerosol medicine and pulmonary drug delivery, 30(1), 20–41. [Link]

-

Fozard, J. R., & Spedding, M. (2001). Comparison of the anti-bronchoconstrictor activities of inhaled formoterol, its (R,R)- and (S,S)-enantiomers and salmeterol in the rhesus monkey. Pulmonary pharmacology & therapeutics, 14(4), 289–295. [Link]

-

Drugs.com. (n.d.). Perforomist (formoterol fumarate) FDA Approval History. [Link]

-

National Center for Biotechnology Information. (n.d.). Formoterol. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). The stereochemical configurations of (R,R)- and (S,S)-formoterols along with that of the natural agonist, R-Epinephrine. [Link]

-

Tsai, Y. J., Lee, Y. L., & Lin, C. W. (2009). Effects of (R,R)- and (R,R/S,S)-Formoterol on Airway Relaxation and Contraction in an Experimental Rat Model. Journal of aerosol medicine and pulmonary drug delivery, 22(4), 335–341. [Link]

-

Kurihara, H., Fujita, S., & Mase, T. (1997). (-)-formoterol, a selective beta 2-adrenoreceptor agonist. Acta crystallographica. Section C, Crystal structure communications, 53 ( Pt 12), 1887–1889. [Link]

-

Encyclopedia.com. (n.d.). formoterol. [Link]

-

Drugs.com. (n.d.). Brovana (arformoterol tartrate) FDA Approval History. [Link]

Sources

- 1. Formoterol - Wikipedia [en.wikipedia.org]

- 2. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]

- 3. (-)-formoterol, a selective beta 2-adrenoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Perforomist (formoterol fumarate) FDA Approval History - Drugs.com [drugs.com]

- 7. encyclopedia.com [encyclopedia.com]

- 8. Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. iipseries.org [iipseries.org]

- 13. researchgate.net [researchgate.net]

- 14. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of formoterol over 24 h in patients with asthma: the role of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of the anti-bronchoconstrictor activities of inhaled formoterol, its (R,R)- and (S,S)-enantiomers and salmeterol in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Arformoterol: (R,R)-eformoterol, (R,R)-formoterol, arformoterol tartrate, eformoterol-sepracor, formoterol-sepracor, R,R-eformoterol, R,R-formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]